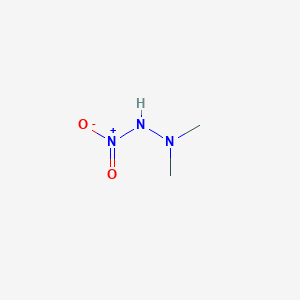
1,1-Dimethyl-2-nitrohydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-nitrohydrazine is an organic compound characterized by the presence of two methyl groups attached to a hydrazine moiety, with a nitro group attached to the second nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2-nitrohydrazine can be synthesized through several methods. One common approach involves the nitration of 1,1-dimethylhydrazine. This process typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2-nitrohydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 1,1-dimethyl-2-aminohydrazine.
Substitution: Formation of various substituted hydrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-nitrohydrazine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with nitro functionalities.
Industry: Utilized in the production of specialized chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-nitrohydrazine involves its reactive nitro group, which can participate in various chemical transformations. The nitro group can undergo reduction to form reactive intermediates that interact with molecular targets, leading to the formation of new chemical bonds or the modification of existing ones. These interactions can affect biological pathways and molecular functions, making the compound useful in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylhydrazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrohydrazine: Contains a nitro group but lacks the dimethyl substitution, affecting its chemical properties and reactivity.
1,2-Dimethyl-2-nitrohydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,1-Dimethyl-2-nitrohydrazine is unique due to the presence of both dimethyl and nitro groups, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
114132-47-7 |
|---|---|
Molekularformel |
C2H7N3O2 |
Molekulargewicht |
105.10 g/mol |
IUPAC-Name |
N-(dimethylamino)nitramide |
InChI |
InChI=1S/C2H7N3O2/c1-4(2)3-5(6)7/h3H,1-2H3 |
InChI-Schlüssel |
VNHBLVDEXIAQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
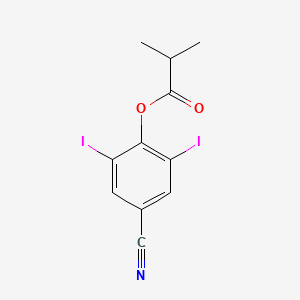
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
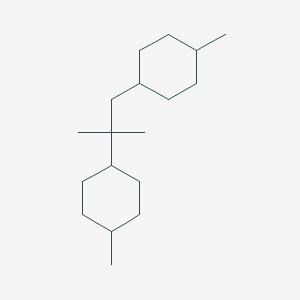
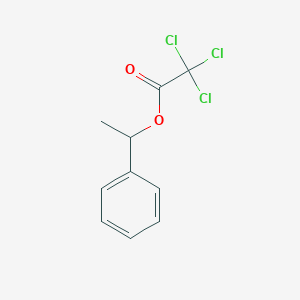

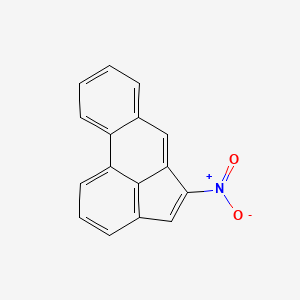
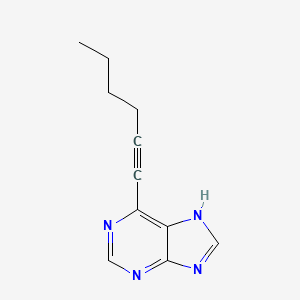
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
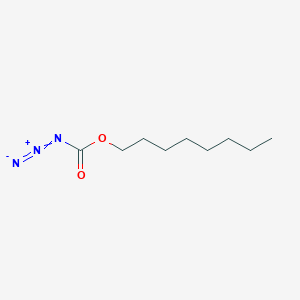
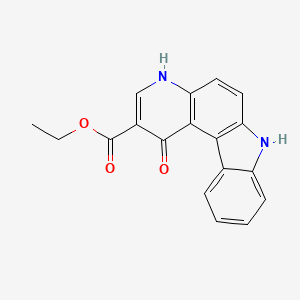
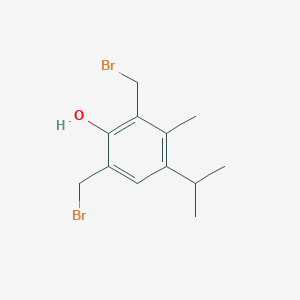
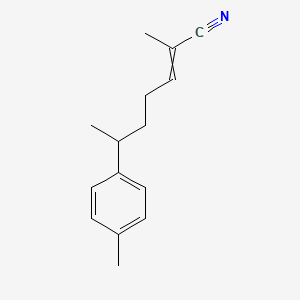
![1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14311739.png)
